molecular formula C14H28O B1585259 1,2-Epoxytetradecane CAS No. 3234-28-4

1,2-Epoxytetradecane

Cat. No.: B1585259
CAS No.: 3234-28-4
M. Wt: 212.37 g/mol
InChI Key: IOHJQSFEAYDZGF-UHFFFAOYSA-N
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Description

1,2-Epoxytetradecane is an organic compound with the molecular formula C14H28O. It is a clear, colorless liquid with an ether-like odor. This compound is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. Epoxides are known for their high reactivity, making them valuable intermediates in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxytetradecane can be synthesized through the oxidation of 1-tetradecene. One common method involves the use of a mononuclear metal porphyrin catalyst in the presence of oxygen. In a typical procedure, 1-tetradecene is dissolved in ethanol, and a small amount of the catalyst is added. The reaction mixture is then stirred under an oxygen atmosphere, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to oxidize 1-tetradecene. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting epoxide is then purified through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxytetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Epoxytetradecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Epoxytetradecane involves the high reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxyoctane
  • 1,2-Epoxydodecane
  • 1,2-Epoxytetradecane

Comparison

This compound is unique due to its longer carbon chain compared to other similar epoxides like 1,2-Epoxyoctane and 1,2-Epoxydodecane. This longer chain imparts different physical properties, such as higher boiling and melting points, and affects its solubility and reactivity. The longer chain also makes it more suitable for applications requiring higher molecular weight compounds .

Properties

IUPAC Name

2-dodecyloxirane
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InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3
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InChI Key

IOHJQSFEAYDZGF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1CO1
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Molecular Formula

C14H28O
Record name 1,2-EPOXYTETRADECANE
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DSSTOX Substance ID

DTXSID9025249
Record name 1,2-Epoxytetradecane
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Molecular Weight

212.37 g/mol
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Physical Description

1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992), Liquid
Record name 1,2-EPOXYTETRADECANE
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Record name Oxirane, 2-dodecyl-
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Boiling Point

203 to 205 °F at 0.4 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

0.847 (NTP, 1992) - Less dense than water; will float
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CAS No.

3234-28-4
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Record name Oxirane, 2-dodecyl-
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Record name Dodecyloxirane
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Melting Point

less than 68 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

In a flask equipped with a mechanical stirrer and an addition funnel was placed 19.8 g (0.1 mole) of 1-tetradecene and 150 ml of CH2Cl2. The solution was stirred and a suspension of 23 g(0.106 mole) of m-chloroperbenzoic acid in 250 ml of CH2Cl2 was added dropwise. After stirring overnight, the CH2Cl2 solution was washed with 10% aqueous NaHSO3, saturated NaHCO3 solution and then dried over Na2SO4. The residue, after removal of solvent, was distilled through a vigreux column to obtain the title compound, bp 78°-81°/0.01 mmHg as a colorless liquid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 1,2-Epoxytetradecane in material science?

A1: this compound serves as a monomer in the synthesis of alkyl-terminated hyperbranched polyglycidols (HBPs) []. These HBPs act as both reducing agents and stabilizers in the fabrication of water-soluble nanoparticles of various metals, including gold, silver, palladium, and platinum []. The size of these nanoparticles can be controlled by adjusting the concentration of metal ion precursors [].

Q2: How does the structure of this compound contribute to its surface-active properties?

A2: this compound is used as a building block in the synthesis of disodium 1,ω-di-n-alkyl 1,ω-disulfate surfactants []. These surfactants demonstrate high surface activity due to the presence of both hydrophobic (long alkyl chain derived from this compound) and hydrophilic (disulfate groups) moieties [].

Q3: Can you explain the role of this compound in the production of 1,2-epoxyalkanes?

A3: Research indicates that Nocardia corallina B-276 can utilize 1-alkenes as a starting material to produce 1,2-epoxyalkanes []. While the specific role of this compound is not detailed in the provided abstracts, it is likely that this compound could be involved as either a substrate or a product in this biotransformation process. Further investigation into the metabolic pathway and substrate specificity of Nocardia corallina B-276 is needed to provide a definitive answer.

Q4: Are there studies on optimizing the production of this compound?

A4: Yes, research has explored optimizing the production of this compound using Nocardia corallina B-276 []. This work likely focused on optimizing media components and culture conditions to enhance the yield of this compound.

Q5: How is this compound used in the development of new amphoteric surfactants?

A5: this compound acts as a starting material for synthesizing amphoteric oligomeric or polymeric surfactants of the β-alanine type []. These surfactants contain a 2-hydroxyalkyl group derived from this compound, contributing to their unique surface properties [].

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